molecular formula C12H15NO2 B13095299 2-(Cyclopentylamino)benzoic acid

2-(Cyclopentylamino)benzoic acid

Cat. No.: B13095299
M. Wt: 205.25 g/mol
InChI Key: NLADBSUCIKXKBL-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)benzoic acid is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol It is a derivative of benzoic acid, where the amino group is substituted with a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-aminobenzoic acid and cyclopentylamine.

    Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Cyclopentylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)benzoic acid: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.

    2-(Cyclopropylamino)benzoic acid: Contains a cyclopropyl group instead of a cyclopentyl group.

    2-(Cyclobutylamino)benzoic acid: Features a cyclobutyl group in place of the cyclopentyl group.

Uniqueness

2-(Cyclopentylamino)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The cyclopentyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(cyclopentylamino)benzoic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2,(H,14,15)

InChI Key

NLADBSUCIKXKBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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